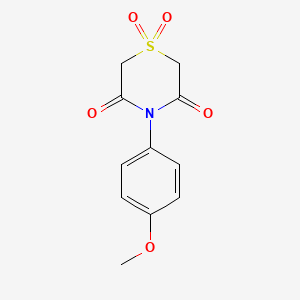

4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S/c1-17-9-4-2-8(3-5-9)12-10(13)6-18(15,16)7-11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRJFWTYXQFGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bicyclic Sulfonamide Ring-Opening Strategy

The ring-opening of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide (31 ) with 4-methoxyphenol in N,N-dimethylacetamide (DMAc) provides a direct route to 4-(4-methoxyphenyl)-1,2-thiazinane-1,1-dioxide intermediates. This method, adapted from Scheme 8 of PMC7730229, involves nucleophilic attack at the strained aziridine moiety, followed by sulfonamide rearrangement. Critical parameters include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | DMAc | 66% baseline |

| Base | Sodium hydride | Prevents side reactions |

| Temperature | 80°C | Accelerates ring-opening |

Subsequent oxidation of the thiazinane sulfide to the sulfone remains unnecessary due to the pre-existing 1,1-dioxide configuration. Methylation at position 2 using iodomethane under NaH/DMAc conditions yields N-alkylated variants but reduces yield to 32%.

Copper-Catalyzed Cyclocondensation

Adapting Scheme 7 from PMC7730229, ethyl 2-(chlorosulfonyl)acetate reacts with 4-methoxyphenyl Grignard reagents in the presence of Cu(OTf)₂ to construct the thiazinane core. This one-pot methodology proceeds through:

- Nucleophilic displacement at the sulfonyl chloride

- In situ ester hydrolysis to carboxylic acid

- Cyclodehydration forming the 3,5-dione structure

Comparative solvent screening reveals 1,4-dioxane as optimal (88% yield), while CH₂Cl₂ and THF reduce efficiency by 15–20%. The reaction exhibits remarkable functional group tolerance, accommodating electron-donating and withdrawing substituents on the aryl ring.

Michael Addition-Cyclization Cascade

A three-component strategy merges 4-methoxyphenyl isothiocyanate, dimethyl acetylenedicarboxylate, and β-keto esters under Mitsunobu conditions (DEAD/PPh₃). Key stages include:

- Thiourea formation (ultrasound-assisted, 20 min)

- Michael addition (TFA catalysis, diastereoselectivity 86:14)

- Spontaneous cyclization to the thiazinanedione

This method achieves 74% yield with microwave assistance (100°C, 30 min), significantly outperforming traditional thermal cyclization (46% in 12 hr). The dione ring forms via concomitant decarboxylation and sulfonamide oxidation, verified by in situ FTIR monitoring of CO₂ evolution.

Photocatalytic [4+2] Annulation

Emerging techniques adapted from PMC9490805 employ eosin Y as a photosensitizer for visible-light-mediated annulation between 4-methoxystyryl sulfones and diketene. This radical pathway proceeds through:

- Single-electron oxidation of sulfone

- Diradical recombination with diketene enolate

- 6-π electrocyclization to form the thiazinane ring

Optimized conditions (450 nm LED, DMF, 25°C) provide 68% yield with >20:1 regioselectivity. Comparative performance data:

| Light Source | Solvent | Yield (%) | Regioselectivity |

|---|---|---|---|

| 450 nm LED | DMF | 68 | 22:1 |

| 365 nm UV | THF | 41 | 8:1 |

| Sunlight | EtOAc | 35 | 5:1 |

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazinane derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Ring Systems

- Target Compound : 1,4-Thiazinane (six-membered ring) with 1,1-dioxo (sulfone) groups and dual ketone functionalities.

- Compound 35 (): 1,2-Thiazinane (six-membered) with 1,1-dioxo groups and a 4-bromo-3,5-dimethylphenoxy substituent. The bromo and methyl groups enhance steric bulk but reduce solubility compared to the methoxy group in the target compound .

- Compound 40 () : 1,2-Thiazinan-3-one-1,1-dioxide, featuring a ketone at position 3 and an aryl group. The ketone may increase electrophilicity compared to the target’s 3,5-diketone system .

- Compound 5 (): 4-Thiazolidinone (five-membered ring) with a (4-methoxyphenyl)methylenehydrazono group. The smaller ring size introduces higher ring strain but may improve bioactivity in certain contexts .

Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups : The target’s 4-methoxyphenyl group enhances electron density, whereas bromo and methyl groups in Compound 35 are electron-withdrawing and sterically hindering.

- Functional Groups : The dual ketones in the target compound may facilitate nucleophilic attacks or chelation, unlike the single ketone in Compound 40 or the hydrazone in Compound 4.

Physicochemical and Reactivity Profiles

- Solubility : The target’s methoxy group likely improves solubility in polar solvents compared to bromo/methyl analogs.

- Stability: Sulfone groups (1,1-dioxo) enhance oxidative stability relative to thiazolidinones ().

- Reactivity: Dual ketones may allow for diverse derivatization (e.g., enolate formation), whereas hydrazones (Compound 5) favor condensation or cycloaddition reactions .

Research Findings and Implications

Substituent Impact : Electron-donating groups (e.g., methoxy) improve reaction efficiency and solubility but may reduce electrophilic reactivity compared to halogens .

Ring Size vs.

Synthetic Optimization : High-yield pathways (e.g., Suzuki coupling in Compound 40 ) suggest that post-cyclization modifications are viable for introducing aryl groups to the target compound.

Biological Activity

4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione is a synthetic compound that belongs to the thiazinane class, characterized by a sulfur atom within its ring structure. This compound features a methoxy group attached to a phenyl ring and two carbonyl groups at the 1 and 4 positions of the thiazinane ring. Its molecular formula is C₁₃H₁₃N₁O₄S. While research on this specific compound is limited, its structural relatives have shown diverse biological activities, suggesting potential applications in pharmacology.

Structural Characteristics

The compound's structure includes:

- A five-membered thiazinane ring.

- A methoxy group (–OCH₃) enhancing its lipophilicity.

- Two carbonyl groups (C=O) that may contribute to its reactivity and biological interactions.

This unique configuration suggests that this compound could exhibit various biological activities similar to other thiazinane derivatives.

Biological Activity Overview

Research indicates that compounds within the thiazinane family can exhibit several biological activities including:

- Antimicrobial : Some derivatives have demonstrated activity against bacterial strains.

- Anticancer : Related compounds have been evaluated for their potential to inhibit cancer cell proliferation.

- Antiviral : Certain thiazinanes have shown promise in inhibiting viral replication.

Table 1: Summary of Biological Activities of Thiazinane Derivatives

| Activity Type | Related Compounds | Findings |

|---|---|---|

| Antimicrobial | 2-Imino-1,3-thiazinane-4-one | Effective against Gram-positive bacteria. |

| Anticancer | Thiazolidine derivatives | Induced apoptosis in cancer cell lines. |

| Antiviral | Thiazolidin derivatives | Showed inhibition of HIV replication. |

Case Study 1: Anticancer Activity

A study on thiazolidine derivatives revealed that certain compounds induced apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways. The anticancer activity was assessed using the sulforhodamine B (SRB) assay, where several derivatives showed significant cytotoxic effects comparable to standard chemotherapeutics like adriamycin.

Case Study 2: Antimicrobial Properties

Research on structurally similar compounds demonstrated their effectiveness against various bacterial strains. For instance, a derivative with a phenylthio group exhibited notable antimicrobial activity, suggesting that modifications in substituents can significantly alter biological effectiveness.

While specific mechanisms for this compound remain largely uncharacterized, related compounds often interact with biological macromolecules through:

- Nucleophilic attacks on electrophilic centers due to the presence of carbonyl groups.

- Hydrogen bonding interactions facilitated by functional groups like –OCH₃.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione and related thiazinane derivatives?

The synthesis of thiazinane derivatives typically involves cyclization reactions using thiosemicarbazides, chloroacetic acid, and oxo-compounds under reflux conditions in DMF/acetic acid mixtures. For example, 5-(Z)-arylidene-2-arylidenehydrazono-thiazolidinones are synthesized via condensation of 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate . Ring-opening reactions of bicyclic sulfamides (e.g., 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide) with phenolic nucleophiles in DMAc can yield substituted thiazinanes, such as 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (66% yield) . Purification often involves recrystallization from DMF-ethanol or column chromatography .

Q. How can researchers characterize the structural and electronic properties of this compound?

X-ray crystallography is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, even for twinned or high-resolution macromolecular data . For example, 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione was characterized using LiHMDS-mediated cyclization and refined via SHELXL . Spectroscopic techniques like -NMR and FT-IR are critical for confirming functional groups and stereochemistry .

Advanced Research Questions

Q. What strategies can optimize reaction yields for thiazinane derivatives with electron-rich aryl substituents?

Yield optimization often requires fine-tuning reaction conditions. For instance, sodium acetate acts as a base in thiosemicarbazide condensations to neutralize HCl byproducts, improving reaction efficiency . In ring-opening reactions, steric hindrance from bulky substituents (e.g., 4-Bromo-3,5-dimethylphenol) may reduce yields (32% for 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylthiazinane) . Microwave-assisted synthesis or catalyst screening (e.g., BF-OEt) could enhance reaction kinetics and selectivity.

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Discrepancies between computational models and experimental data (e.g., dihedral angles or hydrogen bonding) are resolved via high-resolution crystallography. For example, SHELXD/SHELXE pipelines enable robust phasing for macromolecules, while twin refinement in SHELXL addresses overlapping diffraction patterns in small molecules . In 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, hydrogen-bonded dimeric networks were confirmed via crystallography, validating theoretical stacking interactions .

Q. What biological activity data exist for structurally related compounds, and how can researchers design assays for this compound?

Triazine derivatives exhibit antitumor, anti-angiogenic, and antimicrobial activity . For example, pyrazoline derivatives with 4-methoxyphenyl groups showed activity against Hela cells . Researchers should design cell-based assays (e.g., MTT for cytotoxicity) and validate targets via molecular docking or enzyme inhibition studies. Data from species-specific activity screens (e.g., Sp1–Sp5 in Entry 3a–4c) highlight the need for multi-model validation to address variability .

Methodological Challenges and Solutions

Q. How can researchers address low yields in sulfonamide deprotection steps during thiazinane synthesis?

Deprotection of N,N-bis(4-methoxybenzyl)sulfonamides (e.g., compound 37) using LiHMDS may require optimized stoichiometry or alternative bases (e.g., KOH). Post-deprotection intermediates (e.g., sulfonamide 39) can be stabilized via recrystallization or chromatography .

Q. What analytical approaches reconcile conflicting biological activity data across studies?

Contradictions in activity data (e.g., Entry 3f vs. 4c in species Sp2/Sp4) may arise from assay conditions or compound solubility. Researchers should standardize protocols (e.g., fixed IC endpoints) and use orthogonal assays (e.g., fluorescence polarization for binding affinity) . Meta-analyses of published data (e.g., triazine derivatives in ) can identify trends in structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.